molecular formula C12H14N2O2 B555186 6-Methyl-DL-tryptophan CAS No. 2280-85-5

6-Methyl-DL-tryptophan

Cat. No. B555186
CAS RN: 2280-85-5
M. Wt: 218,26 g/mole
InChI Key: GDMRVYIFGPMUCG-UHFFFAOYSA-N
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Description

6-Methyl-DL-tryptophan is a crystalline compound with the molecular formula C12H14N2O2 . It is a natural product found in Aspergillus fumigatus . It appears as a slightly off-white to off-white crystalline powder .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 218.25 g/mol . The IUPAC name is 2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid . The InChI and Canonical SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.25 g/mol . It forms a nearly colorless (faint red cast), clear solution when dissolved 5% in 1M HCl . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

  • Inhibition of Tryptophan Hydroxylase and Serotonin Biosynthesis : Some studies have reported that derivatives of tryptophan, such as 6-fluorotryptophan, can inhibit tryptophan hydroxylase and reduce serotonin levels in the brain and peripheral tissues. This has implications for understanding and potentially treating disorders related to serotonin dysregulation (Peters, 1971).

  • Tracer in Neurochemical Studies : Alpha-methyl-L-tryptophan (α-MTrp), a tryptophan analog, has been used as a tracer in studies of the serotonergic system. This approach allows researchers to measure serotonin synthesis rates in the brain, providing valuable insights into neurological and psychiatric conditions (Diksic & Young, 2001).

  • Influence on Enzyme Activity : Research has demonstrated that certain tryptophan analogs can inhibit the activity of enzymes like tryptophan peroxidase-oxidase and affect the oxidation of tryptophan and other amino acids. This can have various biological implications, particularly in metabolic studies (Sourkes & Townsend, 1955).

  • Immunosuppressive Properties and Cancer Research : Indoleamine 2,3-dioxygenase (IDO) inhibitors like 1-methyl-tryptophan have been shown to influence immune responses in cancer. The inhibition of IDO activity in dendritic cells by stereoisomers of 1-methyl-tryptophan correlates with antitumor responses, making it a potential therapeutic target in cancer treatment (Hou et al., 2007).

  • Effects on Plant Growth and Biosynthesis : In plant studies, α-methyl-DL-tryptophan has been observed to stimulate anthocyanin synthesis while inhibiting root and shoot growth in certain seedlings. This highlights its potential role in influencing plant biochemistry and development (Schraudolf, 2004).

  • Use in Amino Acid and Peptide Research : The activation and inhibition effects of tryptophan analogs like 6-methyltryptophan on amino acid-activating enzymes have implications for understanding protein synthesis and amino acid metabolism (Sharon & Lipmann, 1957).

Mechanism of Action

Target of Action

6-Methyl-DL-tryptophan is an analog of the essential amino acid tryptophan . As such, it is likely to interact with the same targets as tryptophan, which plays a crucial role in protein biosynthesis and serves as a precursor for the synthesis of multiple important bioactive compounds .

Mode of Action

Tryptophan enables unique biochemical interactions, particularly the cloud of electrons connected by chemical bonds called π bonds in the indole can bind to positively charged entities (cations) .

Biochemical Pathways

Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . As an analog of tryptophan, this compound may affect these pathways and their downstream effects.

Pharmacokinetics

It is known that tryptophan levels in the human body depend on food intake and the activity of several tryptophan metabolic pathways . As an analog of tryptophan, this compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its similarity to tryptophan, it may influence various pathophysiological processes, including neuronal function, metabolism, inflammatory responses, oxidative stress, immune responses, and intestinal homeostasis .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C . Additionally, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Safety and Hazards

When handling 6-Methyl-DL-tryptophan, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact, wash off with soap and plenty of water .

Future Directions

While the specific future directions for 6-Methyl-DL-tryptophan are not mentioned in the retrieved sources, it is noted that improving our understanding of the function of tryptophan and its derived metabolites will help to move one step closer towards tailored therapies aiming to treat cardiovascular diseases .

properties

IUPAC Name

2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRVYIFGPMUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314256
Record name 6-Methyl-DL-tryptophan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2280-85-5
Record name 6-Methyl-DL-tryptophan
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-Methyl-DL-tryptophan
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Record name 6-Methyl-DL-tryptophan
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Record name 6-Methyl-DL-tryptophan
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Record name 6-methyl-DL-tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-methyl-DL-tryptophan affect the biosynthesis of tryptophan in Neurospora crassa?

A: Research indicates that this compound acts as a less effective repressor compared to L-tryptophan in the biosynthesis of tryptophan in Neurospora crassa. [, ] This suggests that while it can influence the pathway, its impact on the formation of enzymes involved in tryptophan synthesis is not as pronounced as the natural substrate.

Q2: Does this compound exhibit any inhibitory effects on the enzymes involved in tryptophan biosynthesis?

A: Studies show that this compound demonstrates a weaker inhibitory effect compared to L-tryptophan on preformed anthranilate-synthesizing activity in Neurospora crassa. [] Additionally, it shows a similar weaker inhibitory effect on intermediate enzymes responsible for converting anthranilic acid to indole and indole-3-glycerol. [] This suggests that while it can interact with these enzymes, its ability to hinder their activity is less potent than L-tryptophan.

Q3: Can this compound be separated into its individual enantiomers, and do they exhibit different properties?

A: Yes, this compound can be separated into its enantiomers using reversed-phase liquid chromatography with a heptakis(3-O-methyl)-β-cyclodextrin chiral stationary phase. [] The separation is influenced by the substituent at the 6-position, which significantly impacts both retention time and enantioselectivity. While the study does not explicitly detail specific properties of each enantiomer, the ability to separate them suggests potential for distinct biological activities.

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